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Compound Name:
1H-Pyrazole,3,5-dimethyl-1-

nitroso-(9CI)

Cat. No.: B585798 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

structural differences between isomers is paramount. This guide provides a comparative

analysis of the spectroscopic signatures of nitrosopyrazole isomers, offering insights into how

Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy,

and Mass Spectrometry (MS) can be employed to differentiate between these closely related

compounds. While direct comparative data for all nitrosopyrazole isomers is limited in publicly

available literature, this guide synthesizes available experimental data for nitrosopyrazoles and

related nitro- and nitrosated pyrazole derivatives to provide a foundational understanding.

Data Presentation: Spectroscopic Signatures
The following tables summarize the expected and reported spectroscopic data for various

nitrosopyrazole and related isomers. It is important to note that some of the data presented is

inferred from studies on structurally similar compounds due to a lack of comprehensive

comparative studies on simple nitrosopyrazole isomers.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Distinguishing between nitrosopyrazole isomers using NMR spectroscopy relies on the distinct

electronic environments of the protons and carbons in each isomer. The position of the nitroso

group significantly influences the chemical shifts of the pyrazole ring atoms. While a complete
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dataset for all nitrosopyrazole isomers is not readily available, data from nitropyrazole isomers

can provide valuable insights into the expected shifts.[1]

Isomer
¹H NMR Chemical Shifts
(ppm)

¹³C NMR Chemical Shifts
(ppm)

1-Nitrosopyrazole (predicted)
H3: ~7.8-8.0, H4: ~6.5-6.7, H5:

~8.2-8.4

C3: ~135-140, C4: ~110-115,

C5: ~145-150

3(5)-Nitropyrazole[1] H4: 8.43, H5(3): 7.82
C3(5): 156.4, C4: 112.5, C5(3):

132.0

4-Nitropyrazole H3, H5: ~8.3-8.5
C3, C5: ~138-140, C4: ~140-

145

N-Nitrosamines (general)[2]

Z-isomer and E-isomer show

distinct signals, particularly for

protons α to the nitrogen.

Z- and E-isomers exhibit

different chemical shifts for

carbons near the N-nitroso

group.[2]

Note: Data for 1-nitrosopyrazole is predicted based on general substituent effects on the

pyrazole ring. Data for 3(5)- and 4-nitropyrazole is provided as a reference for the electronic

effects of a deactivating group.[1] The presence of Z/E isomers in N-nitrosamines suggests that

1-nitrosopyrazole may also exhibit similar isomerism, leading to a doubling of NMR signals.[2]

Table 2: Characteristic Infrared (IR) Absorption
Frequencies (cm⁻¹)
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational modes

for nitrosopyrazoles are the N=O stretching frequency and the vibrations of the pyrazole ring.
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Isomer N=O Stretch (cm⁻¹)
Pyrazole Ring Vibrations
(cm⁻¹)

1-Nitrosopyrazole ~1450 - 1500
~1400 - 1600 (C=N, C=C

stretches)

C-Nitrosopyrazoles (3-, 4-, 5-) ~1500 - 1550
~1400 - 1600 (C=N, C=C

stretches)

Nitrosamines (general)[3] ~1430 - 1460 -

2-Nitrosopyridines (analogy) ~1500 - 1550
Ring vibrations sensitive to

substituent position.

Note: The N=O stretching frequency in N-nitrosamines is typically found in the 1430-1460 cm⁻¹

range.[3] For C-nitroso compounds, this band is expected at a slightly higher frequency. The

precise position of the pyrazole ring vibrations can be subtly influenced by the location of the

nitroso group.

Table 3: UV-Visible Absorption Maxima (λmax, nm)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The nitroso group acts as a chromophore, and its position on the pyrazole ring will affect the

wavelength of maximum absorption.

Isomer λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Solvent

1-Nitrosopyrazole

(predicted)

~250-270 (π→π),

~350-400 (n→π)
Moderate, Low Ethanol

C-Nitrosopyrazoles

(predicted)

~270-300 (π→π),

~650-750 (n→π)
Moderate, Very Low Ethanol

7-Nitroso-

pyrazolo[5,1-c][1][4]

[5]triazoles

558 - 563 Not Reported Not Specified

Nitrosamines

(general)[3]

~230-240 (π→π),

~360-370 (n→π)
High, Low Ethanol
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Note: The n→π* transition of the nitroso group in C-nitroso compounds often appears in the

visible region, rendering the compounds colored (typically blue or green). The λmax for 7-

nitroso-pyrazolo[5,1-c][1][4][5]triazoles suggests that C-nitrosated pyrazoles will have a visible

absorption.[4] N-nitrosamines typically show a weaker n→π* transition at a shorter wavelength

compared to C-nitroso compounds.[3]

Table 4: Mass Spectrometry (MS) Fragmentation
Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a

molecule. The fragmentation patterns of nitrosopyrazole isomers are expected to differ based

on the stability of the resulting fragments.

Isomer Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Neutral Losses

All Isomers C₃H₃N₃O⁺ (M⁺)
[M-NO]⁺, [M-N₂O]⁺, pyrazole

ring fragments

1-Nitrosopyrazole Expected

Loss of NO radical is a

common pathway for N-

nitrosamines.[6]

C-Nitrosopyrazoles Expected
Fragmentation of the pyrazole

ring is likely to be prominent.

Methyl-nitropyrazoles

(analogy)[5]
M⁺

[M-NO₂]⁺, [M-NO₂-HCN]⁺, [M-

NO₂-N₂]⁺

Note: A key fragmentation pathway for N-nitrosamines is the loss of the NO radical (30 Da).[6]

This would be a diagnostic peak for 1-nitrosopyrazole. For C-nitrosopyrazoles, fragmentation of

the pyrazole ring itself is expected to be a major pathway, and the specific fragments will

depend on the position of the nitroso group.

Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental

execution. The following are generalized protocols for the spectroscopic analysis of
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nitrosopyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the nitrosopyrazole isomer in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is

critical as it can influence chemical shifts. Ensure the sample is fully dissolved.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg)

with dry KBr (100-200 mg) and pressing the mixture into a transparent disk. Alternatively,

use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates

(e.g., NaCl or KBr). If the sample is a solution, a few drops can be cast onto a salt plate

and the solvent allowed to evaporate.

Instrument Setup:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a background spectrum of the empty sample compartment (or the KBr pellet/salt

plates).

Place the sample in the instrument and record the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final IR spectrum in terms of transmittance

or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the nitrosopyrazole isomer in a UV-

transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should

be adjusted to give a maximum absorbance between 0.5 and 1.5.

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Fill a cuvette with the pure solvent to be used as a reference.

Fill a matched cuvette with the sample solution.

Record the spectrum over the desired wavelength range (typically 200-800 nm).

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the

molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the concentration, and l is the path length of the cuvette.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Instrument Setup:

Introduce the sample into the mass spectrometer via a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for these
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types of molecules as it is a softer ionization technique.

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce

fragmentation and obtain a fragmentation pattern. This involves isolating the parent ion,

subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment

ions.

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major

fragment ions. Propose fragmentation pathways consistent with the observed masses.

Mandatory Visualization
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis

of nitrosopyrazole isomers.
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Workflow for Comparative Spectroscopic Analysis of Nitrosopyrazole Isomers
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Spectroscopic Analysis
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Conclusion

Synthesis of Nitrosopyrazole Isomers
(e.g., 1-nitroso, 3-nitroso, 4-nitroso)

Purification
(Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

(MS, MS/MS)

Compare Chemical Shifts (δ)
& Coupling Constants (J)

Compare Vibrational Frequencies
(N=O stretch, Ring modes) Compare λmax & Molar Absorptivity (ε) Compare Molecular Ion & Fragmentation Patterns

Isomer Identification & Structural Elucidation

Click to download full resolution via product page

Comparative analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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